![molecular formula C19H19F2NO B2878613 3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide CAS No. 298215-24-4](/img/structure/B2878613.png)
3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide
カタログ番号 B2878613
CAS番号:
298215-24-4
分子量: 315.364
InChIキー: RONNISHVXNFFHD-IZZDOVSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[4-(tert-butyl)phenyl]-N-(2,4-difluorophenyl)acrylamide” is an organic compound with the molecular formula C19H19F2NO . It is also known by its synonyms: (2E)-3-(4-tert-butylphenyl)-N-(2,4-difluorophenyl)prop-2-enamide and 2-Propenamide, N-(2,4-difluorophenyl)-3-[4-(1,1-dimethylethyl)phenyl]- .
Molecular Structure Analysis
The molecular structure of this compound consists of a central acrylamide group (a double bond between a carbon and nitrogen atom), with a 4-(tert-butyl)phenyl group and a 2,4-difluorophenyl group attached to the carbon and nitrogen atoms of the acrylamide group, respectively .科学的研究の応用
Synthesis and Characterization
- Responsive Terpolymers : A study detailed the synthesis of responsive associative terpolymers of acrylamide, N-(4-butyl)phenylacrylamide, and various sodium salts. These terpolymers exhibited high viscosities in the presence of NaCl and CaCl2, showcasing their potential in applications requiring electrolyte responsiveness (McCormick, Middleton, & Grady, 1992).
- Catalytic Asymmetric Cycloaddition : Another research focused on the use of acrylamides in the asymmetric [3+2] cycloaddition with allenoates. This process, catalyzed by dipeptide-derived phosphines, affords regiospecific annulation products, indicating its utility in synthesizing complex cyclic structures with moderate enantioselectivities (Han, Wang, Zhong, & Lu, 2011).
Polymer Applications
- Solubility and Thermal Stability : Research on soluble, rigid-rod polyamide, polyimides, and polyazomethines with phenyl pendent groups revealed these polymers are amorphous and soluble in polar aprotic solvents. Their thermal stability and solubility make them suitable for high-performance material applications (Spiliopoulos & Mikroyannidis, 1996).
- Associative Properties of Amphiphilic Terpolymers : Studies on acrylamide/acrylic acid copolymers and terpolymers with hydrophobic components like N-(4-hexylphenyl)acrylamide showed that polymer composition significantly influences their associative behavior in solution, impacting their potential uses in water treatment and drug delivery systems (Branham, Snowden, & McCormick, 1996).
Chemical Reactions and Mechanisms
- Functionalized Cyclopentenes Formation : The synthesis of functionalized cyclopentenes through catalytic asymmetric [3+2] cycloaddition of acrylamides with an allenoate is highlighted, showcasing the method's efficiency and enantioselectivity in producing regiospecific annulation products (Han et al., 2011).
作用機序
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2,4-difluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO/c1-19(2,3)14-7-4-13(5-8-14)6-11-18(23)22-17-10-9-15(20)12-16(17)21/h4-12H,1-3H3,(H,22,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONNISHVXNFFHD-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-ethoxyphenyl)-2-oxoethyl]pyridin-2(1H)-one](/img/structure/B2878530.png)
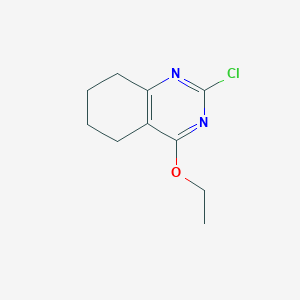
![N,N-diethyl-3-(4-ethylphenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2878532.png)
![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2878534.png)
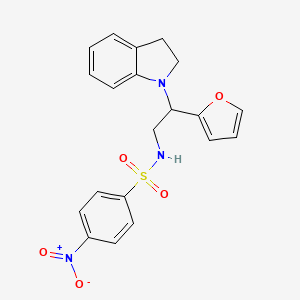
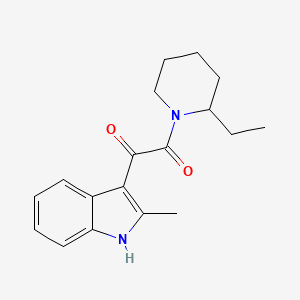
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878544.png)
![3-[1-(2-Methylpropyl)pyrazol-3-yl]propanoic acid](/img/structure/B2878545.png)
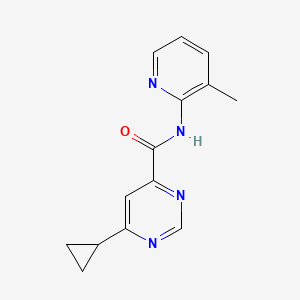
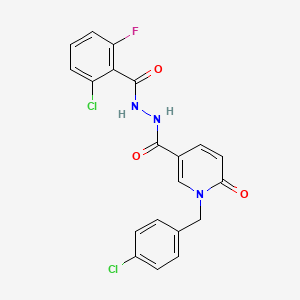
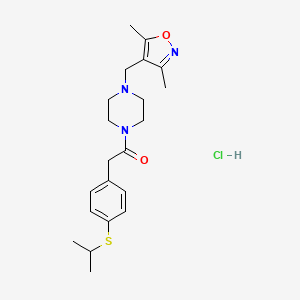
![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2878551.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2878554.png)